molecular formula C17H18ClN3O3S3 B2965672 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide CAS No. 1049866-60-5

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide

Cat. No.: B2965672
CAS No.: 1049866-60-5
M. Wt: 443.98
InChI Key: XTVOCDSDOSLPDS-UHFFFAOYSA-N
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Description

This compound features a piperidine-2-carboxamide core substituted with a 5-chlorothiophene sulfonyl group and a 3-cyano-4,5-dimethylthiophen-2-yl moiety.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S3/c1-10-11(2)25-17(12(10)9-19)20-16(22)13-5-3-4-8-21(13)27(23,24)15-7-6-14(18)26-15/h6-7,13H,3-5,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVOCDSDOSLPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a piperidine ring, a sulfonyl group, and substituted thiophene moieties, which contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3S3C_{17}H_{18}ClN_{3}O_{3}S_{3} with a molecular weight of approximately 443.98 g/mol . The presence of the sulfonamide functionality is particularly noteworthy as it enhances the compound's interaction with biological targets.

Biological Activities

  • Anticancer Activity :
    • The compound has shown promising anticancer properties , potentially acting through mechanisms such as enzyme inhibition and modulation of gene expression. Thiophene derivatives are known for their ability to disrupt cellular processes critical for cancer cell survival.
  • Antimicrobial Effects :
    • The presence of both chlorothiophene and cyano groups suggests that this compound may exhibit antimicrobial activity against various bacterial strains. Studies indicate that similar compounds have demonstrated efficacy in inhibiting the growth of pathogens like Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition :
    • Research has highlighted the potential of this compound to act as an enzyme inhibitor , specifically targeting acetylcholinesterase (AChE). This mechanism is crucial in the context of neurodegenerative diseases where AChE inhibition can enhance cholinergic signaling .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The sulfonyl group facilitates binding to various biomolecules, influencing metabolic pathways.
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to disruption in mitotic spindle formation during cell division .

Case Studies and Research Findings

A variety of studies have explored the biological implications of similar compounds:

StudyFindings
Demonstrated anticancer activity through enzyme inhibition and disruption of cellular metabolism.
Showed antimicrobial activity against multiple bacterial strains, indicating broad-spectrum efficacy.
Identified as a potential tubulin inhibitor, providing insights into its mechanism in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

(a) 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide
  • Key Differences : Replaces the piperidine ring with a pyrrolidine and substitutes the 4,5-dimethylthiophene with a tetrahydrobenzo[b]thiophene group.
  • The benzo[b]thiophene moiety increases hydrophobicity, which may affect membrane permeability .
(b) 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide
  • Key Differences : Uses a piperidine-4-carboxamide backbone instead of piperidine-2-carboxamide and incorporates a dihydronaphthothiazole group.
  • Implications : The 4-carboxamide position may reduce steric hindrance near the sulfonyl group, improving solubility. The naphthothiazole substituent could enhance π-π stacking interactions in hydrophobic binding pockets .
(c) 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide
  • Key Differences: Substitutes the 3-cyano-4,5-dimethylthiophene with a 2,5-dichlorophenyl group.

Physicochemical and Pharmacological Properties (Hypothetical)

Property Target Compound Pyrrolidine Analog Naphthothiazole Analog Dichlorophenyl Analog
Molecular Weight ~480 g/mol* 494.1 g/mol 494.1 g/mol 453.8 g/mol
Key Substituents 3-CN, 4,5-Me₂ Tetrahydrobenzo[b]thiophene Dihydronaphthothiazole 2,5-Cl₂-Ph
LogP (Predicted) ~3.5 ~4.2 ~4.0 ~4.5
Hydrogen Bond Acceptors 7 7 6 6

*Estimated based on structural analogs.

Pharmacological Insights :

  • The 3-cyano group may enhance dipole-dipole interactions with target proteins, improving binding specificity compared to halogenated analogs .
  • The 4,5-dimethylthiophene could reduce metabolic oxidation, increasing half-life relative to unsubstituted thiophenes .

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